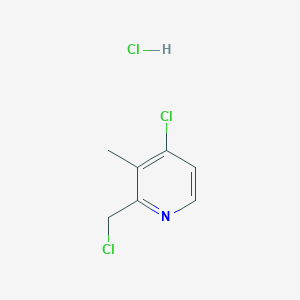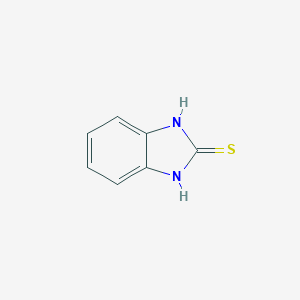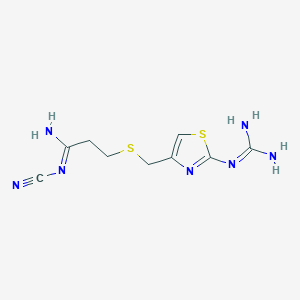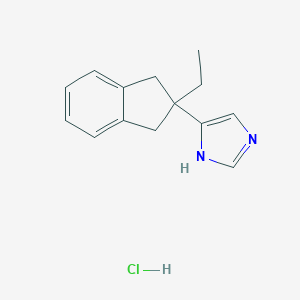
Atipamezole hydrochloride
Descripción general
Descripción
Atipamezole hydrochloride is a synthetic α2 adrenoceptor antagonist . It is used to reverse the sedative and analgesic effects of dexmedetomidine and medetomidine in dogs . It has also been researched as a potential anti-Parkinsonian drug for humans .
Molecular Structure Analysis
Atipamezole hydrochloride has a molecular formula of C14H17ClN2 . Its average mass is 248.751 Da and its monoisotopic mass is 248.108032 Da .
Chemical Reactions Analysis
Atipamezole hydrochloride is metabolized in the body. The metabolism is species-specific. In rats, it is metabolized by cytochrome P450, while in humans, it is metabolized by UDP-glucuronosyltransferase 2B10 and 1A4 .
Aplicaciones Científicas De Investigación
-
Veterinary Medicine
- Summary of Application : Atipamezole hydrochloride is primarily used in veterinary medicine as a reversal agent for the sedative and analgesic effects of dexmedetomidine and medetomidine in dogs .
- Methods of Application : It is administered intramuscularly regardless of the route used for dexmedetomidine or medetomidine .
- Results or Outcomes : It competes with the sedative for α2-adrenergic receptors and displaces them, leading to the rapid reversal of the effects of dexmedetomidine and medetomidine .
-
Reversal of Sedative Effects
- Summary of Application : Atipamezole hydrochloride is used to reverse the sedative effects of dexmedetomidine and medetomidine .
- Methods of Application : It is administered intramuscularly .
- Results or Outcomes : It rapidly and reliably reverses the effects of dexmedetomidine and medetomidine within 5-10 minutes after intramuscular injection .
-
Cardiovascular Changes
- Summary of Application : Atipamezole hydrochloride has been studied for its effects on cardiovascular changes induced by high-dose medetomidine in cats .
- Results or Outcomes : It has been found to normalize hemodynamics and does not lead to any adverse effects or sustained damage of the heart muscle .
-
Diuresis in Cats
- Summary of Application : Atipamezole hydrochloride has been used to study and compare the antagonistic effects on medetomidine-induced diuresis in healthy cats .
- Methods of Application : Cats received 40 µg/kg medetomidine intramuscularly and saline (as the control), 160 µg/kg prazosin, or 40, 160 or 480 µg/kg atipamezole or yohimbine intravenously 0.5 hr later .
- Results or Outcomes : Both atipamezole and yohimbine, but not prazosin, antagonized medetomidine-induced diuresis .
-
Other Fields
-
Reversal of Xylazine Effects
- Summary of Application : Atipamezole hydrochloride can also be used to reverse the related sedative xylazine .
- Results or Outcomes : While it reverses both the sedative and analgesic (pain-relieving) effects of dexmedetomidine, atipamezole may not entirely reverse the cardiovascular depression that dexmedetomidine causes .
-
Use in Wildlife
-
Use in Zoo Medicine
-
Use in Farm Animals
-
Use in Small Animals
-
Use in Rabbits
-
Reversal of Xylazine Effects
- Summary of Application : Atipamezole hydrochloride can also be used to reverse the related sedative xylazine .
- Results or Outcomes : While it reverses both the sedative and analgesic (pain-relieving) effects of dexmedetomidine, atipamezole may not entirely reverse the cardiovascular depression that dexmedetomidine causes .
-
Use in Reptiles
-
Use in Armadillos, Hippopotamuses, Giraffes, Okapi
-
Use in Intranasal Administration
-
Use in Perioperative Procedures
- Summary of Application : Atipamezole hydrochloride is typically used to counteract the sedative, hypnotic, analgesic, and other effects produced by α2-adrenergic agonists (such as dexmedetomidine hydrochloride, medetomidine hydrochloride) or xylazine in perioperative procedures .
- Results or Outcomes : Atipamezole for veterinary use safely and reliably reverses the effects of these compounds and is widely used in small and large animal practices, as well as in wildlife applications, such as deer .
Safety And Hazards
Atipamezole hydrochloride is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion, inhalation, or contact with skin or eyes, appropriate first aid measures should be taken .
Propiedades
IUPAC Name |
5-(2-ethyl-1,3-dihydroinden-2-yl)-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.ClH/c1-2-14(13-9-15-10-16-13)7-11-5-3-4-6-12(11)8-14;/h3-6,9-10H,2,7-8H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCVCJAQMHDWJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C1)C3=CN=CN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048583 | |
| Record name | Atipamezole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Atipamezole hydrochloride | |
CAS RN |
104075-48-1 | |
| Record name | 1H-Imidazole, 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104075-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atipamezole hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104075481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atipamezole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATIPAMEZOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W4279571X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

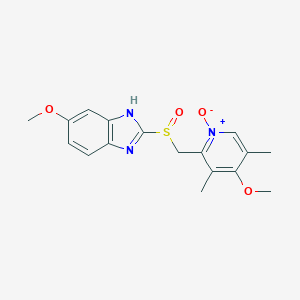
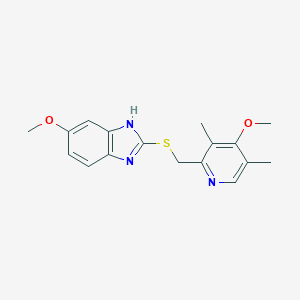
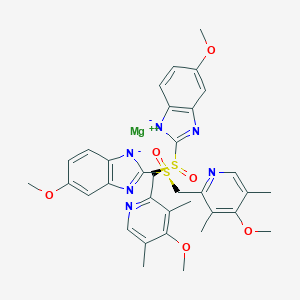
![2-[[(2,4-Difluorophenyl)-2-oxiranyl]methyl]-1H-1,2,4-triazole methanesulfonate](/img/structure/B194801.png)
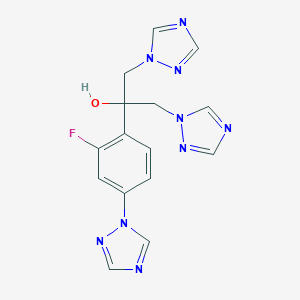
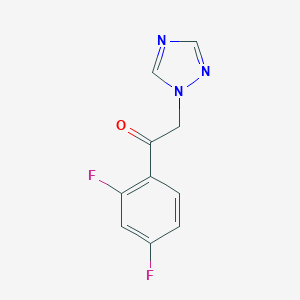
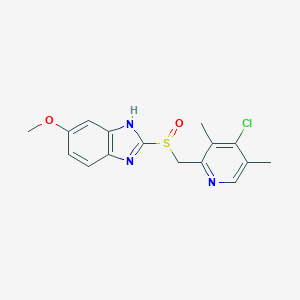

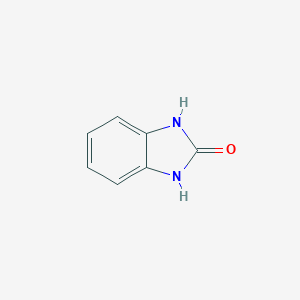

![2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one](/img/structure/B194824.png)
